molecular formula C4H12N2O B1432479 1-(2-Methoxyethyl)-1-methylhydrazine CAS No. 470453-33-9

1-(2-Methoxyethyl)-1-methylhydrazine

Cat. No.: B1432479
CAS No.: 470453-33-9
M. Wt: 104.15 g/mol
InChI Key: OPQFFMGMRVZFSY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1-methylhydrazine is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with methylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1-methylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    1-(2-Phenoxyethyl)-1-methylhydrazine: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but have a different core structure.

Uniqueness: 1-(2-Methoxyethyl)-1-methylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyethyl group provides a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical and biological contexts.

Properties

IUPAC Name

1-(2-methoxyethyl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-6(5)3-4-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFFMGMRVZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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